2-(Butan-2-ylamino)-2-oxoethyl quinoline-2-carboxylate
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Overview
Description
4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
Synthesis Analysis
The synthetic methodology of quinolin-2,4-dione derivatives has been the focus of many studies . For example, the treatment of 4-hydroxy-2 (1 H )-quinolones with bromine in acetic acid or chloroform affords 2-ethyl-1,2-dihydro-oxazolo [3,2- a ]quinolin-5-ones by concomitant cyclization .Molecular Structure Analysis
Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They have been used in the synthesis of fused ring systems .Scientific Research Applications
Quinoline Derivatives in Agrochemical Research
Quinoline derivatives, such as 2,4-bis(fluoroalkyl)quinoline-3-carboxylates, are synthesized for potential use in agrochemical research. These compounds, developed through an easy and scalable synthetic process, serve as pivotal intermediates for post-functionalization reactions, offering a platform for creating ingredients with strong potential for agrochemical applications (Aribi et al., 2018).
Antituberculosis Activity
New quinoline derivatives exhibit significant antituberculosis activity, highlighting the potential of these compounds in clinical practice for treating tuberculosis. This suggests the therapeutic relevance of quinoline derivatives in medicinal chemistry (Omel’kov et al., 2019).
One-Pot Synthesis of Quinoline-2-carboxylates
A novel one-pot synthesis method for quinoline-2-carboxylates is developed, showcasing the importance of these compounds as biologically active molecules and useful ligands in metal-catalyzed reactions. This synthesis method emphasizes the versatility and significance of quinoline derivatives in synthetic organic chemistry (Gabrielli et al., 2016).
Metal-free C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones
The metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates demonstrates an eco-friendly method to prepare quinoxaline-3-carbonyl compounds. This process highlights the environmental benefits and efficiency of synthesizing key structural motifs in bioactive natural products and synthetic drugs without metal catalysts (Xie et al., 2019).
Cytotoxic Activity of Carboxamide Derivatives
Carboxamide derivatives of benzo[b][1,6]naphthyridines exhibit potent cytotoxic activity against various cancer cell lines, indicating the potential of quinoline derivatives in developing new anticancer drugs. This research contributes to the ongoing efforts in cancer therapy by identifying compounds with significant therapeutic effects (Deady et al., 2003).
Mechanism of Action
The biologically and pharmaceutical importance of quinones, the parent hetero-cycle, is based upon their utilities as drugs isolated from naturally occurring compounds . For example, quinines from Cinchona bark have been used to treat nocturnal leg cramps and arthritis, and it has also been used with limited success to treat people who had been infected by prions .
Future Directions
properties
IUPAC Name |
[2-(butan-2-ylamino)-2-oxoethyl] quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-11(2)17-15(19)10-21-16(20)14-9-8-12-6-4-5-7-13(12)18-14/h4-9,11H,3,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZBHOUHVUNHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)COC(=O)C1=NC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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